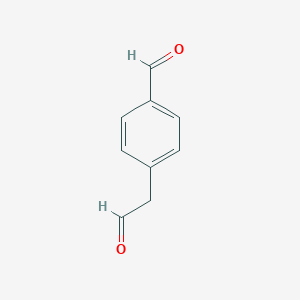

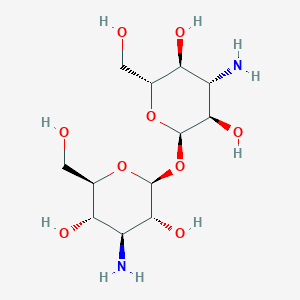

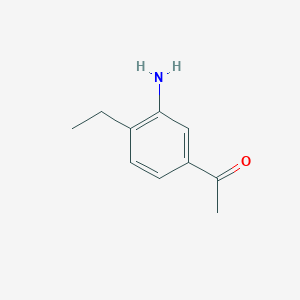

![molecular formula C42H42N28O14 B034203 Cucurbit[7]uril CAS No. 259886-50-5](/img/structure/B34203.png)

Cucurbit[7]uril

Übersicht

Beschreibung

Cucurbit7uril is a cyclic organic molecule that consists of seven glycoluril units connected by methylene bridges . It is a pharmaceutical excipient, which can be used in the fields of drug delivery, catalysis, and sensing .

Synthesis Analysis

Cucurbiturils are synthesized from urea and a dialdehyde (e.g., glyoxal) via a nucleophilic addition to give the intermediate glycoluril . This intermediate is condensed with formaldehyde to give hexamer cucurbit6uril above 110 °C . Decreasing the temperature of the reaction to between 75 and 90 °C can be used to access other sizes of cucurbiturils including CB5, CB7, CB8, and CB[10] .Molecular Structure Analysis

Cucurbiturils are macrocyclic molecules made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . The dimensions of cucurbiturils are generally on the 10 Å size scale .Chemical Reactions Analysis

Cucurbit7uril has been shown to have selectivity towards adsorbing a series of 14 molecules encompassing four hydrocarbons (C2H2, C2H4, C2H6, and CH4), diatomic molecules of halogens (F2 and Cl2), nitrogen oxides (NO2 and NO), carbon oxides (CO2 and CO), SO2, H2S, N2, and H2 .Physical And Chemical Properties Analysis

Cucurbit7uril is able to form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins .Wissenschaftliche Forschungsanwendungen

Complexation Chemistry

Cucurbit[7]uril (CB[7]) has found wide application in the field of complexation chemistry . With the emergence of host-guest systems, a novel branch of complexation chemistry has been developed. CB[7] can construct well-defined nanoscopic supramolecular architectures by covalent or non-covalent methods . This has led to the development of new nano-materials with unique functions .

Fluorogenic Dyes

CB[7] has been used in the complexation of fluorogenic dyes . The complexation abilities of CB[7] could be enhanced with the assistance of metal cations . This has led to the development of new dye molecules with enhanced properties .

Drug Delivery

The realm of supramolecular chemistry, particularly focusing on the versatile applications of the cucurbit[n]uril (CB[n]) macrocycle in host-guest systems, has seen significant advancements in targeted drug delivery . CB[7] has been used to create drug delivery systems that can target specific cells or tissues in the body .

Environmental Protection

CB[7] has been used in environmental protection . A CB[7]-based supramolecular assembly was synthesized and applied as a high-efficiency absorbent to remove commonly used dye amaranth (AMR) and an antibacterial drug from an aqueous solution . This shows the potential of CB[7] in environmental cleanup .

Cosmetics

CB[7] has found applications in the cosmetics industry . Due to its ability to form complexes with various compounds, it can be used to enhance the stability and effectiveness of cosmetic products .

Food Industry

CB[7] has also found applications in the food industry . It can be used to enhance the flavor and aroma of food products by forming complexes with flavor and aroma compounds .

Wirkmechanismus

Target of Action

Cucurbit7uril (CB7) is a synthetic macrocyclic molecule known for its ability to form host-guest complexes with different molecules . Its primary targets include adamantane-modified dyes , polyamines , and various bioactive molecules . These targets play crucial roles in enhancing fluorescence intensity in aqueous environments , inhibiting virus replications , and regulating bioactive molecules through competitive binding .

Mode of Action

CB7 interacts with its targets through a host-guest complexation mechanism . For instance, it forms complexes with adamantane-modified dyes, improving their fluorescence emission performance in water . In the case of RNA viruses, CB7 inhibits virus replications by competitively binding with polyamines . This interaction results in changes such as increased fluorescence intensity and reduced viral infectivity .

Biochemical Pathways

CB7 affects various biochemical pathways. For instance, it influences the endocytosis and excretion pathways of dye-conjugated CB7s in live cells . These dye-conjugated CB7s are translocated into live cells predominantly by clathrin-mediated endocytosis and excreted from cells via lysosome-associated exocytosis .

Pharmacokinetics

The pharmacokinetics of CB7 involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that CB7 has a relatively fast plasma clearance and generally low organ accumulation, except for the kidneys . Absorption from the gastrointestinal tract into the bloodstream is minimal . These properties impact the bioavailability of CB7, influencing its potential as a drug delivery vehicle .

Result of Action

The action of CB7 leads to various molecular and cellular effects. For example, the fluorescence emission performance of dyes in water is effectively improved . CB7 also inhibits virus replications in a variety of cell lines . Furthermore, CB7 can regulate bioactive molecules through competitive binding , affecting their function and activity.

Action Environment

The action, efficacy, and stability of CB7 can be influenced by environmental factors. For instance, CB7 shows excellent host-guest complexation ability in aqueous environments . Moreover, the carbonyl-lace of CB7 can potentially act as a proton acceptor in an acidic environment, fine-tuning the fluorescence and singlet oxygen generation of CB7 nanoaggregates . These environmental factors can significantly impact the performance and application of CB7 in various fields.

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42N28O14/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73/h15-28H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOBFUIMGBWEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42N28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316938 | |

| Record name | Cucurbit[7]uril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1163.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cucurbit[7]uril | |

CAS RN |

259886-50-5 | |

| Record name | Cucurbit[7]uril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cucurbit[7]uril (CB[7]) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cucurbit[7]uril interacts with guest molecules through non-covalent interactions like hydrophobic interactions and hydrogen bonding within its hydrophobic cavity. [, , , , , ] This encapsulation can alter the physicochemical properties of the guest, including solubility, stability, reactivity, and bioavailability. [, , , , , ] For example, Cucurbit[7]uril can enhance the solubility of poorly soluble drugs like fluorofenidone by inducing keto-enol tautomerization and forming inclusion complexes. [] Similarly, it can enhance the fluorescence of guest molecules like berberine upon complexation. [, ]

A: Cucurbit[7]uril possesses a barrel-shaped structure composed of seven glycoluril units linked by methylene bridges. While specific spectroscopic data is not detailed in the provided abstracts, common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry. [, , ] These techniques confirm the structure and purity of synthesized Cucurbit[7]uril and its derivatives.

A: Cucurbit[7]uril demonstrates high thermal stability, with an onset decomposition temperature exceeding 360°C. [] It exhibits good compatibility with various solvents and materials, including water, ethylene glycol, and gold nanoparticles. [, , ] This compatibility, along with its stability, makes Cucurbit[7]uril suitable for applications like lubrication additives, electrochemical sensing platforms, and drug delivery systems. [, , ]

A: While Cucurbit[7]uril itself might not be directly involved in catalytic transformations, it can act as a supramolecular catalyst by providing a confined environment that influences reaction pathways. [] For instance, it can stabilize carbocation intermediates, leading to enhanced photolysis efficiency in specific reactions. [] Additionally, Cucurbit[7]uril-stabilized gold nanoparticles show promising catalytic activity in reducing nitro compounds like nitrofurantoin and 4-nitrophenol. []

A: Computational studies, including Density Functional Theory (DFT) calculations, are employed to investigate various aspects of Cucurbit[7]uril chemistry. [, , , ] These include predicting the stability of host-guest complexes, calculating binding energies, analyzing spectroscopic properties, and understanding the impact of structural modifications on binding affinities. [, , , ] For instance, DFT calculations were used to understand the impact of Cucurbit[7]uril encapsulation on the absorption spectra of methylene blue and acridine orange. []

A: Structural modifications of Cucurbit[7]uril, such as methylation or hydroxylation, can influence its binding affinity and selectivity towards guest molecules. [, ] For example, monohydroxylated Cucurbit[7]uril (CB7-OH) exhibits slightly lower binding affinities compared to unmodified Cucurbit[7]uril for certain guests. [] Similarly, the inclusion of methyl groups on the Cucurbit[7]uril framework can alter its solubility and host-guest complexation behavior. []

A: Cucurbit[7]uril demonstrates high stability in various media, but its encapsulation properties can be influenced by factors like pH, temperature, and the presence of competing guest molecules. [, , ] Formulation strategies, such as the formation of nanoparticles or hydrogels, have been explored to improve its stability, control the release of encapsulated drugs, and enhance its biocompatibility. [, ]

A: In vitro and in vivo studies on Cucurbit[7]uril complexes demonstrate their potential in various applications. For instance, a Cucurbit[7]uril-mediated bactericidal nanoparticle showed potent antibacterial activity against the plant pathogen Xanthomonas oryzae pv oryzae in in vivo trials, effectively controlling rice bacterial blight. [] Another study highlighted the potential of the Cucurbit[7]uril-adamantane host-guest pair for pretargeted PET imaging, demonstrating specific tumor uptake and low background signal in xenograft models. []

A: Research on Cucurbit[7]uril has significantly evolved, with its applications expanding from simple host-guest chemistry to complex drug delivery systems, catalysts, and materials. [, , , , , ] Key milestones include the discovery of its unique binding properties, development of synthetic methods for its functionalization, and exploration of its applications in diverse fields. [, , ] Its ability to encapsulate and modify the properties of guest molecules has led to cross-disciplinary research in areas like supramolecular chemistry, materials science, nanotechnology, and biomedical engineering. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

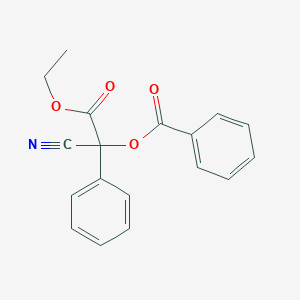

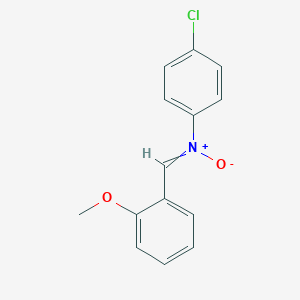

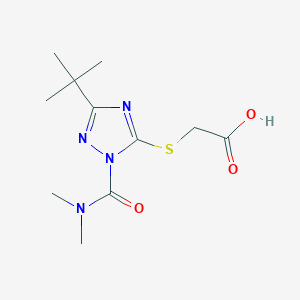

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

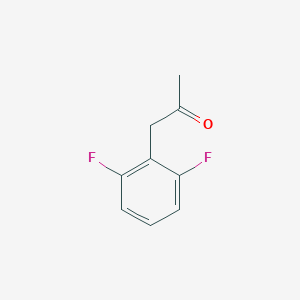

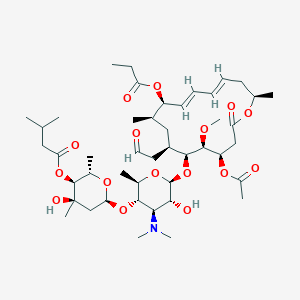

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)